molecular formula C8H14N2O2 B1317114 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 84243-25-4

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No. B1317114
CAS RN: 84243-25-4
M. Wt: 170.21 g/mol
InChI Key: UZILMRSSGKFWTO-UHFFFAOYSA-N
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Description

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a chemical compound with the molecular weight of 206.67 . It is also known as 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride . The compound is typically in the form of a white to yellow solid .


Synthesis Analysis

The synthesis of 1,4-diazaspiro[5.5]undecan-3-one and its analogues are useful in the preparation of pharmaceutical compounds . The process involves the use of a reaction medium such as dimethylformamide, diethylether, pyridine, and the like from about room temperature to about 100° C. using an excess of a halogenating agent .


Molecular Structure Analysis

The InChI code for 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is 1S/C8H14N2O2.ClH/c11-7-5-12-8 (6-10-7)1-3-9-4-2-8;/h9H,1-6H2, (H,10,11);1H . This indicates the presence of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a white to yellow solid . Its molecular weight is 206.67 .

Scientific Research Applications

Antihypertensive Applications

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one compounds have been studied for their antihypertensive properties. For instance, a series of 9-substituted derivatives were prepared and evaluated in spontaneously hypertensive rats. The compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one showed potent antihypertensive activity, predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Treatment of Chronic Kidney Diseases

Another application is in treating chronic kidney diseases. Trisubstituted ureas based on 1-oxa-4,9-diazaspiro[5.5]undecane were identified as potent soluble epoxide hydrolase (sEH) inhibitors. These compounds, particularly compound 19, exhibited excellent sEH inhibitory activity and bioavailability, effectively lowering serum creatinine in a rat model of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).

CCR5 Antagonists for Viral Infections

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives have also been explored as CCR5 antagonists, useful in treating viral infections. The replacement of the cyclic carbamate in previously known templates led to the discovery of novel CCR5 antagonists with significant antiviral potency and selectivity. One such compound demonstrated an attractive combination of antiviral potency and pharmacokinetic profile (Yang et al., 2009).

Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Treatment

In the field of pain management, certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual µ-opioid receptor agonists and σ1 receptor antagonists. These compounds, like 15au and EST73502,showed balanced dual profiles with potent analgesic activity and were found to be effective in treating pain with reduced adverse effects compared to traditional opioids (García et al., 2019); (García et al., 2020).

CCR8 Antagonists for Respiratory Diseases

3-Aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives are known as CCR8 antagonists, showing potential in treating respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. These compounds were found to be particularly useful in treating chemokine-mediated diseases (Norman, 2007).

Synthesis and Chemical Properties

Research has also focused on the synthesis and properties of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives. For example, studies on the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives have provided insights into the chemistry of these compounds (Rahman et al., 2013). Additionally, research on the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones has expanded the understanding of the chemical reactions and properties of these compounds (Ahmed et al., 2012).

Future Directions

The future directions for research on 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one could involve further exploration of its potential therapeutic applications. For instance, research could focus on its potential use in the treatment of disorders involving abnormal cellular proliferation . Additionally, further studies could be conducted to better understand its chemical reactions and mechanism of action .

properties

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZILMRSSGKFWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516728
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-4,9-diazaspiro[5.5]undecan-3-one

CAS RN

84243-25-4
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84243-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 399 (316.1 mg, 1214 μmol) in ethanol (15 mL) was added palladium hydroxide, 20 wt % pd (dry basis) on carbon, wet (300 mg, 427 μmol). After hydrogenating the reaction mixture at 50 psi for 6 days, the mixture was filtered thru a plug of celite and concentrated in vacuo to give compound 400 (287.0 mg). LCMS-ESI (POS), M/Z, M+1: Found 171.1, Calculated 171.1.
Quantity
316.1 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of Medicinal …, 2019 - ACS Publications
The synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 25 pubs.acs.org
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of medicinal …, 2020 - ACS Publications
The synthesis and pharmacological activity of a new series of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the σ 1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 26 pubs.acs.org
T Zhuang, J Xiong, S Hao, W Du, Z Liu, B Liu… - European Journal of …, 2021 - Elsevier
Opioid analgesics are highly effective painkillers for the treatment of moderate or severe pain, but they are associated with a number of undesirable adverse effects, including the …
Number of citations: 17 www.sciencedirect.com
A Vidal-Torres, B Fernández-Pastor, M García… - … Pharmaceutica Sinica B, 2023 - Elsevier
Opioids are the most effective painkillers, but their benefit-risk balance often hinder their therapeutic use. WLB-73502 is a dual, bispecific compound that binds sigma-1 (S1R) and mu-…
Number of citations: 1 www.sciencedirect.com
E Ayet, S Yeste, RF Reinoso, MJ Pretel, A Balada… - Xenobiotica, 2021 - Taylor & Francis
The potential for drug-drug interactions (DDI) of EST73502 was preliminary explored in vitro. EST73502 is a new chemical entity intended for oral pain treatment with dual sigma-1 …
Number of citations: 5 www.tandfonline.com
S López Estévez - 2021 - tdx.cat
Pain of visceral origin is a frequent finding in gastrointestinal disorders with an inflammatory component, such are inflammatory bowel disease or functional gastrointestinal disorders, …
Number of citations: 3 www.tdx.cat
加藤祐子 - 2014 - tsukuba.repo.nii.ac.jp
Motivated by the expected beneficial effects of sEH inhibitors as described in Chapter 1, I began to search for sEH inhibitors to serve as agents for treating hypertension without causing …
Number of citations: 3 tsukuba.repo.nii.ac.jp
加藤, 祐子, 活性相関と合成 - (No Title), 2014 - core.ac.uk
Motivated by the expected beneficial effects of sEH inhibitors as described in Chapter 1, I began to search for sEH inhibitors to serve as agents for treating hypertension without causing …
Number of citations: 0 core.ac.uk

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